N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14785495
InChI: InChI=1S/C20H22ClFN4O2/c21-18-4-2-1-3-15(18)13-23-19(27)14-24-20(28)26-11-9-25(10-12-26)17-7-5-16(22)6-8-17/h1-8H,9-14H2,(H,23,27)(H,24,28)
SMILES:
Molecular Formula: C20H22ClFN4O2
Molecular Weight: 404.9 g/mol

N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide

CAS No.:

Cat. No.: VC14785495

Molecular Formula: C20H22ClFN4O2

Molecular Weight: 404.9 g/mol

* For research use only. Not for human or veterinary use.

N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide -

Specification

Molecular Formula C20H22ClFN4O2
Molecular Weight 404.9 g/mol
IUPAC Name N-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-4-(4-fluorophenyl)piperazine-1-carboxamide
Standard InChI InChI=1S/C20H22ClFN4O2/c21-18-4-2-1-3-15(18)13-23-19(27)14-24-20(28)26-11-9-25(10-12-26)17-7-5-16(22)6-8-17/h1-8H,9-14H2,(H,23,27)(H,24,28)
Standard InChI Key JWOBAHLHODDFKV-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC=C(C=C2)F)C(=O)NCC(=O)NCC3=CC=CC=C3Cl

Introduction

N-{2-[(2-Chlorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic compound characterized by its complex structure, which includes a piperazine ring, a 4-fluorophenyl group, and a 2-chlorobenzyl amino group. This compound is of interest in medicinal chemistry due to its potential biological activities.

Synthesis and Preparation

The synthesis of N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide typically involves multiple steps, each requiring careful control of reaction conditions to ensure high yields and purity of the final product. The specific synthesis pathway may vary depending on the starting materials and desired intermediates.

Biological Activities and Potential Applications

Preliminary studies suggest that this compound exhibits notable biological activities, particularly in the realm of medicinal chemistry. It has been investigated for its potential applications in various fields, including:

Compound NameStructural FeaturesBiological Activity
N-{2-[(2-Chlorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamidePiperazine core, 4-fluorophenyl, 2-chlorobenzyl amino groupPotential medicinal applications, including interaction studies with biological targets
2-Amino-N-(3-chloro-4-fluorophenyl)benzamideAmino group, chlorinated phenylAntitumor activity
N-(3-Chloro-4-fluorophenyl)-N'-(piperidin-1-yl)ureaPiperidine ring, urea linkageAntiviral properties

Interaction Studies and Mechanism of Action

Interaction studies are crucial for understanding how N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide interacts with biological targets. These studies typically involve assessing the compound's ability to bind to specific receptors or enzymes, which can elucidate its mechanism of action and inform further development.

Comparison with Similar Compounds

The uniqueness of N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-4-(4-fluorophenyl)piperazine-1-carboxamide lies in its specific combination of a piperazine core with both chlorinated and fluorinated aromatic substituents. This combination may impart distinct pharmacological properties not found in similar compounds, making it a candidate for further investigation in drug development.

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